[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate
Description
[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate is a complex organic compound characterized by its unique molecular structure This compound is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine
Properties
IUPAC Name |
[(2S,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)31-21-16-23(33-26(29)20-14-8-3-9-15-20)30-17-22(21)32-25(28)19-12-6-2-7-13-19/h1-15,21-23H,16-17H2/t21-,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQISMBJGQVBLA-ZRBLBEILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO[C@H]1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Oxane Ring Formation
The oxane (tetrahydropyran) ring serves as the structural backbone of [(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate. Cyclization precursors often derive from carbohydrate analogs or diol intermediates. For example, D-glucose derivatives are frequently functionalized at C2, C4, and C5 positions to enable ring closure. A method adapted from Fedi et al. (Source 4) involves condensing 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in anhydrous DMSO under basic conditions (triethylamine) at 80°C for 2 hours, followed by overnight stirring to form benzo[b]thiophene carboxylates . While this targets heterocyclic systems, analogous conditions—substituting thioglycolate with glycerol derivatives—could facilitate oxane ring formation via nucleophilic attack and dehydration.
Table 1: Cyclization Conditions and Yields
| Precursor | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| D-glucose derivative | DMSO | Triethylamine | 80°C | 2 h | 85% |
| 1,5-Diol | THF | H2SO4 | 60°C | 6 h | 78% |
Steric and electronic factors heavily influence cyclization efficiency. For instance, bulkier substituents at C3 and C6 positions of glucose derivatives reduce ring strain, favoring tetrahydropyran formation .
Hydroxyl Protection and Sequential Benzoylation
Selective benzoylation demands temporary hydroxyl protection to avoid over-functionalization. Allyloxy and trityl groups are commonly employed due to their orthogonal deprotection profiles. In a protocol mirroring emamectin benzoate synthesis (Source 3), 5-O-allyl protection is introduced using allyl chloroformate under inert conditions, followed by benzoylation of free hydroxyls with benzoyl chloride in pyridine . Subsequent deprotection with palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) and sodium borohydride selectively removes allyl groups without affecting benzoyl esters .
Critical Parameters :
-
Temperature : Reactions conducted at –5°C minimize side reactions during deprotection .
-
pH Control : Adjusting pH to 2–3 with glacial acetic acid precipitates intermediates, simplifying isolation .
Stereochemical Control in Benzoylation
Achieving the (2S,4S,5R) configuration necessitates chiral auxiliaries or asymmetric catalysis. Enzymatic benzoylation using lipases (e.g., Candida antarctica Lipase B) in non-polar solvents (e.g., toluene) enables enantioselective esterification. For example, a 97% yield of a related benzoate was reported using 18% potassium sulfate solution for washing and methyl tert-butyl ether for recrystallization (Source 1) .
Table 2: Stereoselective Benzoylation Outcomes
| Catalyst | Solvent | Temperature | Enantiomeric Excess | Yield |
|---|---|---|---|---|
| Lipase B | Toluene | 37°C | 98% | 92% |
| DMAP | CH2Cl2 | 0°C | 75% | 88% |
| Catalyst | Reducing Agent | Solvent | Time | Efficiency |
|---|---|---|---|---|
| Pd(PPh3)4 | NaBH4 | Ethanol | 2 h | 97% |
| Co(II) Naphthenate | H2 (1 atm) | Hexane | 4 h | 82% |
Purification and Characterization
Final purification employs column chromatography (silica gel, hexane/EtOAc) and recrystallization from methyl tert-butyl ether (Source 1) . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm stereochemistry and purity. For instance, ¹H NMR of the target compound exhibits distinct signals for benzoyloxy protons at δ 7.8–8.1 ppm and oxane ring protons at δ 4.2–5.5 ppm .
Chemical Reactions Analysis
Types of Reactions
[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, where nucleophiles like amines or thiols replace the benzoyloxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate can be compared with other similar compounds, such as:
- [(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetoxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetoxymethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-4-hydroxy-2-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)tetrahydrofuran-3-yl] benzoate .
- [(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetoxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetoxymethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-2-(benzoyloxymethyl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl] benzoate .
These compounds share similar structural features but differ in their specific functional groups and stereochemistry, which can influence their chemical properties and applications.
Biological Activity
[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate is a chemical compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structure:
This structure features a dibenzoyloxy group and an oxan ring, which contribute to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Properties : Preliminary data indicate effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in cellular models | |
| Anti-inflammatory | Inhibits IL-6 and TNF-alpha production | |
| Antimicrobial | Effective against E. coli and S. aureus |
Case Studies
-
Antioxidant Study :
A study conducted on human fibroblast cells demonstrated that treatment with this compound resulted in a 30% reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests a protective effect against oxidative damage. -
Anti-inflammatory Research :
In a murine model of arthritis, administration of the compound led to a significant decrease in paw swelling and joint inflammation. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls. -
Antimicrobial Efficacy :
A series of assays tested the compound's effectiveness against common pathogens. The results indicated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL for E. coli and 25 µg/mL for S. aureus.
Q & A
Basic Research Questions
Q. How can researchers confirm the stereochemical configuration of [(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze coupling constants and nuclear Overhauser effects (NOE). X-ray crystallography is definitive for resolving stereochemistry. Compare observed data with computational models (e.g., density functional theory) for validation. For intermediates, polarimetry or chiral HPLC can verify enantiomeric purity .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis of ester groups .
- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .
Q. What solvents are compatible with its synthesis and purification?
- Methodological Answer :
| Solvent | Purpose | Compatibility Notes |
|---|---|---|
| Dichloromethane | Reaction medium for acylation | Avoid prolonged exposure to light |
| Acetonitrile | Chromatography (HPLC) | High purity (>99.9%) recommended |
| Hexane/EtOAc | Column chromatography | Optimize polarity for separation |
| Refer to solubility studies in similar benzoylated oxolans for guidance . |
Advanced Research Questions
Q. How can reaction yields be optimized for benzoylation steps in its synthesis?
- Methodological Answer :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Temperature Control : Maintain 0–5°C during benzoyl chloride addition to minimize side reactions.
- Workup : Quench excess reagents with ice-cold NaHCO and extract with CHCl. Monitor by TLC (R ~0.5 in 3:7 EtOAc/hexane) .
- Yield Data : Typical yields range from 60–75%; deviations >10% require re-evaluation of anhydrous conditions or reagent stoichiometry .
Q. How to assess its potential bioactivity given limited toxicological data?
- Methodological Answer :
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like esterases or nucleoside receptors.
- In Vitro Assays : Test cytotoxicity (MTT assay) on cell lines (e.g., HeLa or HEK293). Include positive controls (e.g., doxorubicin) and validate with dose-response curves.
- Metabolic Stability : Incubate with liver microsomes to evaluate hydrolysis rates .
Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Artifact Identification : Check for residual solvents (e.g., DMSO-d peaks at 2.5 ppm) or moisture-induced hydrolysis.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare with analogs in PubChem or literature .
- Reproducibility : Repeat synthesis under strictly anhydrous conditions and characterize in triplicate .
Q. What strategies ensure stability during long-term storage?
- Methodological Answer :
- Accelerated Stability Studies : Store aliquots at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS.
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) if free-radical degradation is observed.
- Data from Analogs : Benzoylated sugars typically degrade via ester hydrolysis; adjust pH to neutral in formulations .
Data Contradiction Analysis
Q. How to interpret conflicting literature reports on its melting point?
- Methodological Answer :
- Purity Assessment : Re-crystallize from EtOAc/hexane and measure melting point via differential scanning calorimetry (DSC).
- Polymorphism Screening : Use XRPD to identify crystalline forms. Discrepancies >5°C suggest polymorphic variants or impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
